molecular formula C8H13NO2 B13007154 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid

Cat. No.: B13007154
M. Wt: 155.19 g/mol
InChI Key: ADRXIUGRBQVNBG-UHFFFAOYSA-N
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Description

2-Aminobicyclo[221]heptane-7-carboxylic acid is a bicyclic amino acid with the molecular formula C8H13NO2 This compound is known for its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with norbornene, a bicyclic hydrocarbon.

    Amination: The norbornene is subjected to amination reactions to introduce the amino group at the desired position.

    Carboxylation: The carboxyl group is then introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research has investigated its potential as a therapeutic agent, particularly in the context of metabolic disorders and neurodegenerative diseases.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate glutamate dehydrogenase, a mitochondrial enzyme that plays a crucial role in insulin secretion and glucose metabolism . This activation can lead to improved insulin secretion and glycemic control, making it a potential candidate for the treatment of diabetes.

Comparison with Similar Compounds

2-Aminobicyclo[2.2.1]heptane-7-carboxylic acid can be compared with other similar compounds, such as:

    2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Another bicyclic amino acid with a similar structure but different functional groups.

    1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: A compound with a larger bicyclic ring system.

    7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen bridge in the bicyclic system.

These compounds share structural similarities but differ in their chemical properties and potential applications, highlighting the uniqueness of this compound in terms of its specific interactions and effects.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-aminobicyclo[2.2.1]heptane-7-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-6-3-4-1-2-5(6)7(4)8(10)11/h4-7H,1-3,9H2,(H,10,11)

InChI Key

ADRXIUGRBQVNBG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C2C(=O)O)N

Origin of Product

United States

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